Benzo(b)cyclobuta(d)thiophene-2,2a(7bH)-dicarboxylic acid, 1-(1-pyrrolidinyl)-, dimethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC-380292 involves the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This process is catalyzed by rhodium complexes, which afford various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% enantiomeric excess) . The reaction proceeds smoothly even for challenging substrates, such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates .
Industrial Production Methods: the use of transition metal-catalyzed asymmetric hydrogenation is a common approach in the synthesis of chiral heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions: NSC-380292 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzo[b]thiophene scaffold .
Scientific Research Applications
NSC-380292 has several scientific research applications, including:
Mechanism of Action
The mechanism by which NSC-380292 exerts its effects involves the inhibition of human immunodeficiency virus type 1 reverse transcriptase. This enzyme is crucial for the replication of the virus, and its inhibition prevents the virus from multiplying . The molecular targets and pathways involved include the binding of NSC-380292 to the active site of the reverse transcriptase enzyme, thereby blocking its activity .
Comparison with Similar Compounds
NSC-314622: Another indenoisoquinoline compound with moderate cytotoxicity in cancer cell cultures.
Romidepsin: A histone deacetylase inhibitor used to treat cutaneous T-cell lymphoma.
Paclitaxel: A taxoid chemotherapeutic agent used for various cancers.
Uniqueness: NSC-380292 is unique due to its high enantioselectivity and potential as a human immunodeficiency virus type 1 reverse transcriptase inhibitor . Its ability to inhibit this enzyme makes it a promising candidate for therapeutic applications in treating human immunodeficiency virus infections .
Properties
CAS No. |
89110-18-9 |
---|---|
Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
dimethyl 1-pyrrolidin-1-yl-7bH-cyclobuta[b][1]benzothiole-2,2a-dicarboxylate |
InChI |
InChI=1S/C18H19NO4S/c1-22-16(20)14-15(19-9-5-6-10-19)13-11-7-3-4-8-12(11)24-18(13,14)17(21)23-2/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |
InChI Key |
WEPFRJIQIIGTEM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2C1(SC3=CC=CC=C23)C(=O)OC)N4CCCC4 |
Canonical SMILES |
COC(=O)C1=C(C2C1(SC3=CC=CC=C23)C(=O)OC)N4CCCC4 |
89110-18-9 | |
Synonyms |
dimethyl-1-(1-piperidynyl)cyclobuta(b)(1)benzothiophene-2,2a(7bH)-dicarboxylate NSC-380292 |
Origin of Product |
United States |
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